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molecular formula C6H11NO4S B1428700 Methyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate CAS No. 929047-23-4

Methyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate

Cat. No. B1428700
M. Wt: 193.22 g/mol
InChI Key: ANJDRLZBIZGOSM-UHFFFAOYSA-N
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Patent
US08097618B2

Procedure details

To a solution of 4-(1,1-dimethylethyl) 3-methyl 3,4-thiomorpholinedicarboxylate 1,1-dioxide (D15; 1.73 g, 5.9 mmol) in 17 ml of anhydrous methylene chloride, trifluoroacetic acid (4.2 ml) was added dropwise while stirring at 0° C. under nitrogen atmosphere. The solution was stirred for 3 h, while allowing it to reach room temperature. The solvent was removed under reduced pressure and the residue was loaded on a SCX cartridge, washed with methanol and eluted with 0.5M methanolic ammonia. The basic fractions were collected and the solvent removed leaving 1.08 g of the target product.
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
4.2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1(C(OC(C)(C)C)=O)[CH2:6][CH2:5][S:4](=[O:8])(=[O:7])[CH2:3][CH:2]1[C:9]([O:11][CH3:12])=[O:10]>C(Cl)Cl.FC(F)(F)C(O)=O>[NH:1]1[CH2:6][CH2:5][S:4](=[O:7])(=[O:8])[CH2:3][CH:2]1[C:9]([O:11][CH3:12])=[O:10]

Inputs

Step One
Name
Quantity
1.73 g
Type
reactant
Smiles
N1(C(CS(CC1)(=O)=O)C(=O)OC)C(=O)OC(C)(C)C
Name
Quantity
17 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
4.2 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
while stirring at 0° C. under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution was stirred for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to reach room temperature
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
WASH
Type
WASH
Details
washed with methanol
WASH
Type
WASH
Details
eluted with 0.5M methanolic ammonia
CUSTOM
Type
CUSTOM
Details
The basic fractions were collected
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Name
Type
product
Smiles
N1C(CS(CC1)(=O)=O)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.08 g
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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